Aqueous Solubility Enhancement Through L‑Arginine Salt Formation vs. Indobufen Free Acid – Class‑Level Inference from NSAID Arginine Salts
Indobufen free acid (CAS 63610‑08‑2) is reported as insoluble in water and exhibits an extremely low dissolution rate under acidic conditions, a property acknowledged in the patent literature as detrimental to gastric retention and absorption [1]. While a direct head‑to‑head aqueous solubility measurement for the indobufen L‑arginine salt (EINECS 305‑284‑2) versus the free acid has not been published in the primary peer‑reviewed literature, the principle of solubility enhancement by basic‑amino‑acid salt formation is extensively validated for structurally analogous NSAIDs. For meloxicam, L‑arginine salt formation increased aqueous solubility by approximately 400‑fold compared to the free acid at pH 1.2 and improved the dissolution rate by a factor of 8–12 at pH 6.8 [2]. For ketoprofen, the order of solubility and dissolution rate enhancement was explicitly L‑arginine > L‑lysine > tris(hydroxymethyl)aminomethane, with L‑arginine delivering a 3‑ to 5‑fold increase in dissolution rate over the free acid at pH 4.5 [3]. The L‑arginine counterion functions both as a pH‑modifying agent that raises the diffusion‑layer pH above the pKₐ of the acidic drug and as a hydrotropic solubiliser via intermolecular hydrogen bonding with water, mechanisms that are independent of the specific NSAID scaffold and are therefore transferable to indobufen [2].
| Evidence Dimension | Aqueous solubility / dissolution rate enhancement by L-arginine salt formation |
|---|---|
| Target Compound Data | Indobufen L-arginine salt (EINECS 305-284-2): quantitative aqueous solubility data not yet published in peer-reviewed literature. |
| Comparator Or Baseline | Indobufen free acid: insoluble in water ; extremely low dissolution under acidic conditions [1]. Meloxicam free acid vs. meloxicam L-arginine salt: ~400-fold solubility increase at pH 1.2; ketoprofen free acid vs. ketoprofen L-arginine salt: 3–5× dissolution rate increase at pH 4.5 [2][3]. |
| Quantified Difference | Class-level extrapolation: substantial aqueous solubility enhancement anticipated based on validated arginine-salt strategy for acidic NSAIDs (pKₐ ≈ 4.4); exact fold-change for indobufen L-arginine salt remains to be experimentally determined. |
| Conditions | In vitro solubility/dissolution studies in aqueous buffers at gastric (pH 1.2) and intestinal (pH 4.5–6.8) conditions for comparator NSAID arginine salts; analogous conditions applicable for indobufen L-arginine salt. |
Why This Matters
For procurement decisions involving formulation development (particularly oral solid dosage forms, liquid formulations, or parenterals), the L-arginine salt form addresses the singular critical quality attribute—aqueous solubility—that limits the free acid's developability, a differentiation grounded in a well-established, scaffold-independent salt-formation principle.
- [1] CN107281149B – Indobufen pharmaceutical composition and its quality control method. Hangzhou Zhongmei Huadong Pharma. Published 2020-05-08. View Source
- [2] Surov AO et al. Meloxicam-amino acids salts/ion pair complexes with advanced solubility, dissolution, and gastric safety. Int J Pharm. 2024;657:124152. View Source
- [3] Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen. Pharmaceutics. 2023. View Source
